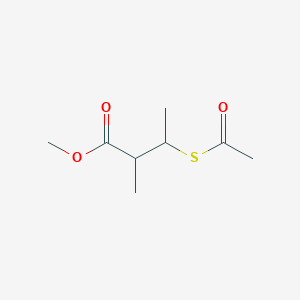
methyl 3-(acetylsulfanyl)-2-methylbutanoate
Cat. No. B1431120
Key on ui cas rn:
1221397-61-0
M. Wt: 190.26 g/mol
InChI Key: PNBXMTMQTHEBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08445051B2
Procedure details


Conditions are the same as for Example 2, but with the product of Example 3 as the starting component and methanol as solvent; 44% yield. Odor: at 0.1 ppm in DPG—onions, green vegetable, peach, tropical fruit, metallic. GC/MS (EI): m/z (%) 148(46), 115(25), 88(100), 61(64), 59(100). 1H NMR (CDCl3): δ 3.69 (s mix of isomers, 3H), 3.13-3.30 (m, 1H), 2.48-2.58 (m, 1H), 1.66 & 1.51 (2d, J=7.34 Hz, 1H mix of diastereomers), 1.31-1.34 (2d mix of isomers, J=6.87 Hz, 3H), 1.18-1.27 (2d mix of isomers, J=6.87 Hz, 3H). 13C NMR (CDCl3) for mix of diastereomers: δ 175.0, 51.9, 51.6, 48.7, 47.6, 37.7, 37.1, 23.5, 21.9, 14.3, 13.5.


Yield
44%
Identifiers


|
REACTION_CXSMILES
|
C([S:4][CH:5]([CH3:12])[CH:6]([CH3:11])[C:7]([O:9][CH3:10])=[O:8])(=O)C>CO>[SH:4][CH:5]([CH3:12])[CH:6]([CH3:11])[C:7]([O:9][CH3:10])=[O:8]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
13C NMR (CDCl3) for mix of diastereomers
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
SC(C(C(=O)OC)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 44% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
